4-(Trifluoroacetyl)benzaldehyde
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Overview
Description
4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . It has been used in the preparation of N,N’'-(Arylmethylene)bisamides with cytotoxic activity as anti-cancer agents .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)benzaldehyde involves several steps. The reaction conditions include the use of iodine, triethylamine, and triphenylphosphine in toluene at 80°C in an inert atmosphere . Another method involves the selective synthesis of benzaldehydes by hypochlorite oxidation of benzyl alcohols under phase transfer catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be measured without changing the composition of the sample under study, such as mass, color, and volume . Unfortunately, the specific physical and chemical properties of 4-(Trifluoroacetyl)benzaldehyde are not available in the search results.Scientific Research Applications
1. Solid Phase Organic Synthesis
4-(Trifluoroacetyl)benzaldehyde is utilized in solid phase organic synthesis. Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives in linkers for this purpose. These compounds are converted to secondary amides, which are then cleaved to yield products in high purity (Swayze, 1997).
2. Catalyst in Oxidation Reactions
Research by Sharma, Soni, and Dalai (2012) highlighted the role of benzaldehyde in catalysis, particularly in the oxidation of benzyl alcohol to benzaldehyde. The enhanced acidity of certain catalysts increases the conversion rate without affecting selectivity (Sharma et al., 2012).
3. Synthesis of Labeled Benzaldehydes
Boga, Alhassan, and Hesk (2014) developed a methodology for synthesizing highly functionalized 2H and 13C labeled benzaldehydes. This synthesis is vital for the production of natural products and pharmaceutical drugs (Boga et al., 2014).
4. Fluorescent Probe Development
Lin et al. (2008) designed a novel ratiometric fluorescent probe using a benzaldehyde derivative. This probe is significant for the quantitative detection of cysteine and homocysteine (Lin et al., 2008).
5. Fluorescent Polymer Synthesis
Neilson, Budy, Ballato, and Smith (2008) synthesized novel phenylene vinylene-bistrifluorovinyl ether monomers using 4-(Trifluorovinyloxy)benzaldehyde. These polymers are highly fluorescent, demonstrating significant potential in materials science (Neilson et al., 2008).
Safety And Hazards
The safety data sheet for 4-(Trifluoromethyl)benzaldehyde indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(2,2,2-trifluoroacetyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIUSAUIKVMLEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516862 |
Source
|
Record name | 4-(Trifluoroacetyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoroacetyl)benzaldehyde | |
CAS RN |
86988-50-3 |
Source
|
Record name | 4-(2,2,2-Trifluoroacetyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86988-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoroacetyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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